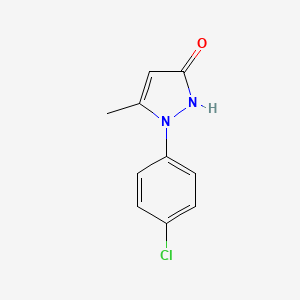

1-(4-Chloro-phenyl)-5-methyl-1,2-dihydro-pyrazol-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7-6-10(14)12-13(7)9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPUHSRPFGHWLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NN1C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90497788 | |

| Record name | 1-(4-Chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14580-08-6 | |

| Record name | 1-(4-Chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-phenyl)-5-methyl-1,2-dihydro-pyrazol-3-one typically involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-phenyl)-5-methyl-1,2-dihydro-pyrazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone N-oxides, while substitution reactions can introduce nitro, sulfonyl, or halogen groups on the aromatic ring .

Scientific Research Applications

Overview

1-(4-Chloro-phenyl)-5-methyl-1,2-dihydro-pyrazol-3-one is a heterocyclic compound with significant potential across various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with several biological targets, making it a valuable compound for research and industrial applications.

Chemistry

This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Researchers utilize it to explore new chemical reactions and develop novel materials.

This compound exhibits various biological activities:

- Antimicrobial Properties : Studies have indicated its effectiveness against certain bacterial strains, suggesting potential use in developing antimicrobial agents.

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation, which could lead to therapeutic applications in treating inflammatory diseases.

Medicinal Chemistry

Research is ongoing to evaluate its potential as a pharmaceutical agent:

- Analgesic and Antipyretic Properties : Preliminary findings suggest that this compound may offer pain relief and fever reduction, warranting further investigation into its pharmacological profile.

Industrial Applications

In the industrial sector, this compound is utilized in:

- Synthesis of Dyes and Pigments : Its unique chemical structure allows for the creation of vibrant colors used in various applications.

- Chemical Manufacturing : It serves as an intermediate in producing other valuable chemicals.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Neuroprotective Effects

Research highlighted the compound's ability to protect dopaminergic neurons from oxidative stress. By modulating oxidative stress markers and enhancing the glutathione system, it shows promise for neuroprotective applications in conditions like Parkinson's disease.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-phenyl)-5-methyl-1,2-dihydro-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis. The compound may also inhibit certain enzymes, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

2-(3-Chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one ()

- Substituents : Dual chlorophenyl groups (3-Cl at position 2, 4-Cl at position 4) and a methyl group at position 4.

- Molecular Weight : 319.185 g/mol (vs. ~210 g/mol for the target compound, assuming C₁₀H₉ClN₂O).

- Impact : The dual chlorine atoms increase lipophilicity and steric bulk, which may reduce solubility but enhance binding affinity in hydrophobic environments.

4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one ()

- Substituents : Bromine at position 4, methyl at position 5, and 4-chlorophenyl at position 2.

- Molecular Weight : ~301–305 g/mol (LC/MS data).

- Impact : Bromine’s higher polarizability compared to chlorine may alter reactivity in substitution reactions or pharmacokinetics.

2-(2-Chlorophenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one ()

- Substituents : 2-chlorophenyl at position 2 and methyl at position 5.

Physicochemical Properties

Biological Activity

Overview

1-(4-Chloro-phenyl)-5-methyl-1,2-dihydro-pyrazol-3-one is a heterocyclic compound notable for its diverse biological activities. This compound features a pyrazolone core, with a 4-chlorophenyl group and a methyl group that contribute to its pharmacological properties. Research has indicated its potential in various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

- Molecular Formula : C10H9ClN2O

- Molar Mass : 208.64 g/mol

- CAS Number : 14580-08-6

The biological activity of this compound is attributed to its interaction with various enzymes and cellular pathways:

- Oxidative Stress Response : The compound has been shown to modulate the activity of enzymes such as glutathione peroxidase and catalase, which are critical in managing oxidative stress in cells. It protects dopaminergic neurons by reducing reactive oxygen species (ROS) levels and enhancing the glutathione system.

- Cell Signaling Modulation : It influences various signaling pathways that regulate cell growth and apoptosis, demonstrating potential as an anticancer agent .

Anticancer Activity

Studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines:

The compound showed selective toxicity, sparing normal fibroblasts while effectively inhibiting cancer cell proliferation.

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory effects, likely through the inhibition of cyclooxygenase (COX) enzymes. The presence of the chlorophenyl group enhances its interaction with COX, contributing to its analgesic properties .

Case Studies

Recent research has highlighted the potential of modifying the structure of pyrazolone derivatives to enhance their biological activity. For instance:

- Structural Modifications : Alterations at the N1 position of the pyrazole ring have been explored to improve anticancer activity and reduce toxicity against normal cells .

- Combination Therapies : The compound's efficacy may be enhanced when used in conjunction with other therapeutic agents, particularly in cancer treatment protocols .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Chloro-phenyl)-5-methyl-1,2-dihydro-pyrazol-3-one under academic laboratory conditions?

The compound is commonly synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one undergoes formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). This method yields high-purity products under mild conditions (50–60°C, 4–6 hrs) . Alternative routes include cyclocondensation of hydrazine derivatives with β-keto esters, though this requires longer reaction times and higher temperatures.

Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF, 60°C, 6 hrs | 78–85 | >98% | |

| Cyclocondensation | Hydrazine, β-keto ester, reflux | 65–72 | 92–95% |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Studies using SHELXL (e.g., SHELX-2015) refine structures with high precision (R factor < 0.05) by integrating charge-flipping algorithms and twin-detection tools .

- ORTEP-III generates thermal ellipsoid plots to visualize molecular geometry and intermolecular interactions (e.g., π-π stacking in ) .

- NMR (¹H/¹³C) and FT-IR confirm functional groups, with characteristic signals for the pyrazolone ring (C=O stretch: 1660–1680 cm⁻¹) .

Q. How does the substitution pattern on the phenyl ring influence the compound’s stability?

Electron-withdrawing groups (e.g., -Cl) at the para position enhance stability via resonance effects and reduced steric hindrance. For example, 4-chloro derivatives exhibit higher thermal stability (decomposition >200°C) compared to nitro-substituted analogs .

Advanced Research Questions

Q. What strategies are recommended for resolving data contradictions in crystallographic refinements?

- Use SHELXL’s TWIN/BASF commands to model twinned crystals, which are common in pyrazolone derivatives due to their planar geometry .

- Cross-validate with Hirshfeld surface analysis to identify weak interactions (e.g., C-H⋯O) that may cause discrepancies in bond lengths .

- Compare experimental data with DFT-optimized structures to validate torsional angles and hydrogen-bonding networks .

Q. How can computational methods predict the bioactivity of novel derivatives?

- Molecular docking (AutoDock Vina) screens derivatives against targets like COX-2, using crystal structures (PDB: 5IKT) to assess binding affinities .

- QSAR models correlate substituent electronegativity (Hammett σ values) with antibacterial activity (MIC values), identifying para-chloro as optimal for membrane penetration .

Q. What experimental design considerations are critical for pharmacological studies of pyrazolone derivatives?

- Dose-response assays : Use a logarithmic concentration range (0.1–100 µM) to determine IC₅₀ values against cancer cell lines (e.g., MCF-7) .

- ADMET profiling : Assess metabolic stability via liver microsome assays (e.g., t₁/₂ > 30 mins) and blood-brain barrier permeability (logBB > 0.3) .

Q. How do solvent polarity and reaction stoichiometry affect regioselectivity in pyrazolone synthesis?

Polar aprotic solvents (DMF, DMSO) favor cyclization by stabilizing intermediates, while excess hydrazine (1.2–1.5 eq) prevents side reactions (e.g., diketone formation) .

Data Contradiction Analysis

Q. Why do crystallographic R factors vary significantly across studies (e.g., 0.039 vs. 0.081)?

- Data quality : Higher-resolution datasets (e.g., <0.8 Å) yield lower R factors .

- Disorder modeling : Poorly resolved solvent molecules or flexible substituents increase R values .

- Refinement software : SHELXL’s robust constraints (e.g., SIMU/DELU) reduce overfitting compared to older versions .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.